molecular formula C8H14ClNO2 B093711 2-Chloro-N,N-diethyl-3-oxobutanamide CAS No. 15844-87-8

2-Chloro-N,N-diethyl-3-oxobutanamide

Cat. No.: B093711
CAS No.: 15844-87-8
M. Wt: 191.65 g/mol
InChI Key: SEWWCLPPLUYJOT-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-3-oxobutanamide is a chemical compound with the molecular formula C8H14ClNO2. It is primarily used for research and testing purposes and is not suitable for use as a medicine, food, or household item. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-3-oxobutanamide typically involves the reaction of diethylamine with 2-chloroacetoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethylamine+2-Chloroacetoacetyl chlorideThis compound\text{Diethylamine} + \text{2-Chloroacetoacetyl chloride} \rightarrow \text{this compound} Diethylamine+2-Chloroacetoacetyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and testing purposes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-3-oxobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioamides, and esters.

    Reduction Reactions: The major product is 2-Chloro-N,N-diethyl-3-hydroxybutanamide.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Chloro-N,N-diethyl-3-oxobutanamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Although not used as a drug, it serves as a model compound in pharmacological research to study drug metabolism and interactions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-3-oxobutanamide involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These interactions affect the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethylacetamide: Similar structure but lacks the ketone group.

    N,N-Diethyl-3-oxobutanamide: Similar structure but lacks the chloro group.

    2-Chloro-N,N-dimethyl-3-oxobutanamide: Similar structure but has methyl groups instead of ethyl groups.

Uniqueness

2-Chloro-N,N-diethyl-3-oxobutanamide is unique due to the presence of both the chloro and ketone functional groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWCLPPLUYJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935920
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15844-87-8
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15844-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetamide, 2-chloro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-diethyl-3-oxobutyramide
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